9-Ethylguanine is a synthetic derivative of guanine, a naturally occurring purine nucleobase found in DNA and RNA. It acts as a model compound to study the interactions of various molecules with the guanine base in a simplified manner. The ethyl group at the N9 position serves to mimic the sugar moiety of guanosine, while also preventing unwanted side reactions at this position. This feature makes 9-EtG particularly useful in studying metal-DNA interactions and DNA alkylation by various agents. [, , , , , , , , , , , , , , , , ]
The synthesis of 9-ethylguanine can be achieved through several methods, with one common approach being the alkylation of guanine. The process typically involves the following steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, can significantly influence the yield and purity of the final product. Typically, reactions are conducted under reflux conditions to ensure complete conversion.
The molecular structure of 9-ethylguanine consists of a purine ring system with an ethyl group attached at the nitrogen atom N-9. The structural formula can be represented as follows:
Crystallographic studies have provided insights into its three-dimensional arrangement, revealing bond lengths and angles that are consistent with typical purine structures .
9-Ethylguanine participates in various chemical reactions that are significant for its biological activity:
The mechanism by which 9-ethylguanine exerts its effects primarily involves its role as a nucleobase in nucleic acid structures. It can substitute for guanine during DNA replication and transcription processes:
9-Ethylguanine has several scientific applications:
9-Ethylguanine (C~7~H~9~N~5~O) exists predominantly in the keto-amino tautomeric form (2-amino-9-ethyl-1,9-dihydro-6H-purin-6-one), as confirmed by its InChI string (InChI=1S/C7H9N5O/c1-2-12-3-9-4-5(12)10-7(8)11-6(4)13/h3H,2H2,1H3,(H3,8,10,11,13)) [2] [6]. The ethyl group at the N9 position locks the purine system, preventing enolization at this site but allowing proton exchange at N1, N3, and N7 positions. Electronic delocalization across the purine ring results in a planar structure, with the ethyl group inducing minor steric distortion. The molecule exhibits π→π* transitions in the UV region (∼260 nm), characteristic of conjugated heterocyclic systems. Alternative tautomers like the enol form (6-hydroxy-9-ethylpurine) are energetically disfavored due to disrupted aromaticity, as evidenced by the absence of enol-specific IR bands in experimental spectra [2] [6].
While direct crystallographic data for 9-ethylguanine is limited in the provided sources, its bonding interactions can be inferred from molecular modeling and analogous guanine derivatives. The molecule features:
Table 1: Key Bonding Features of 9-Ethylguanine
Bond Type | Atoms Involved | Bond Length (Å)* | Role in Molecular Interactions |
---|---|---|---|
C6=O | Carbonyl oxygen | 1.22 (calc.) | Primary H-bond acceptor |
N1-H | Ring nitrogen | 1.01 (calc.) | H-bond donor |
C2-NH~2~ | Amino group | 1.35 (calc.) | H-bond donor/acceptor |
N9-Ethyl | N9-C~2~H~5~ | 1.45 (calc.) | Hydrophobic interaction site |
*Calculated values at RI-MP2/TZVPP level for analogous structures [3]
9-Ethylguanine exhibits marked solubility in alkaline solutions due to deprotonation of the N1 position (pK~a~ ∼9.5). In 1 M sodium hydroxide (NaOH), it dissolves at concentrations of 9.80–10.20 mg/mL, forming a clear, colorless to faintly yellow solution [6]. This behavior mirrors unsubstituted guanine but with enhanced lipophilicity from the ethyl group. Solubility in neutral aqueous media is low (<1 mg/mL), limiting its utility in biological assays without cosolvents or pH adjustment.
¹H and ¹³C NMR spectra in D~2~O (pH 6.9) provide definitive structural assignment:
Table 2: Characteristic NMR Chemical Shifts of 9-Ethylguanine in D~2~O (pH 6.9)
Nucleus | Chemical Shift (δ, ppm) | Assignment | Multiplicity |
---|---|---|---|
¹H | 1.25 | CH~3~ (ethyl) | Triplet |
¹H | 4.15 | CH~2~ (ethyl) | Quartet |
¹H | 7.95 | H8 (purine ring) | Singlet |
¹H | 10.80 | N1-H | Broad singlet |
¹³C | 14.1 | CH~3~ (ethyl) | - |
¹³C | 41.3 | CH~2~ (ethyl) | - |
¹³C | 157.9 | C6 (carbonyl) | - |
Data sourced from SpectraBase (ID BL6xxzKnMRt) [2]
Vibrational spectra reveal key functional groups and hydrogen-bonding patterns:
Table 3: Characteristic Vibrational Frequencies of 9-Ethylguanine
Vibration Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Assignment |
---|---|---|---|
ν(C=O) | 1685 | 1682 | Carbonyl stretch |
δ(NH~2~) | 1610 | 1608 | Amino group scissoring |
ν(C-N)~ring~ | 1240 | 1245 | Ring C-N stretch |
Ring breathing | - | 680 | Purine ring deformation |
ρ(CH~2~) | 1450 | 1452 | Ethyl CH~2~ bend |
Data compiled from Wiley KnowItAll Spectral Libraries [2] [4]
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